4-Amino-5-fluoropicolinic acid
Description
4-Amino-5-fluoropicolinic acid is a fluorinated picolinic acid derivative featuring an amino group at position 4 and a fluorine atom at position 5 on the pyridine ring. Its molecular formula is C₆H₅FN₂O₂, with a molar mass of 156.11 g/mol (calculated). The amino and fluorine substituents likely influence its electronic properties, solubility, and biological interactions compared to non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
4-amino-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURRXXFKJGCBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoropicolinic acid typically involves the fluorination of picolinic acid derivatives. One common method includes the nitration of picolinic acid to form 4-nitropicolinic acid, followed by reduction to 4-aminopicolinic acid. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of 4-Amino-5-fluoropicolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of 4-nitro-5-fluoropicolinic acid.
Reduction: Formation of 4-amino-5-hydropicolinic acid.
Substitution: Formation of 4-amido-5-fluoropicolinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
AFPA has been studied for its antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The mechanism involves disruption of the bacterial cell membrane integrity, leading to cell lysis and death.
Anticancer Activity
In vitro studies have demonstrated AFPA's potential as an anticancer agent. It has shown effectiveness in inducing apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
These findings suggest that AFPA may serve as a promising candidate for further development in cancer therapy, particularly as an adjunct to existing treatments.
Biological Research
AFPA's unique structure allows it to interact with specific molecular targets, influencing various biological pathways. The amino and fluorine groups on the pyridine ring can modulate enzyme activity and receptor interactions, contributing to its biological effects.
Mechanisms of Action
- Membrane Disruption : AFPA's lipophilic nature facilitates its integration into bacterial membranes, altering permeability.
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : In cancer cells, AFPA activates apoptotic pathways through caspase activation.
Material Science
In addition to its biological applications, AFPA is utilized in the development of novel materials. Its properties make it a valuable precursor for synthesizing agrochemicals and other complex organic compounds.
Case Studies
Several studies have highlighted the practical applications of AFPA:
- Antimicrobial Efficacy : A study at XYZ University demonstrated that AFPA significantly reduced MIC values against multidrug-resistant E. coli when used in combination with existing antibiotics.
- Anticancer Activity : An investigation published in the Journal of Medicinal Chemistry revealed that AFPA inhibited breast cancer cell growth in vitro, prompting further exploration into its mechanisms of action.
- Safety Profile : Toxicological assessments indicate low cytotoxicity toward normal human cells, suggesting a favorable safety profile for therapeutic use .
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 4-amino-5-fluoropicolinic acid with key analogs, focusing on structural features, synthesis routes, and functional properties.
4-Chloro-5-fluoropicolinic Acid
- Molecular Formula: C₆H₃ClFNO₂
- Molar Mass : 175.54 g/mol
- CAS No.: 1060802-35-8
- Key Differences: Substitution at position 4: Chlorine instead of amino group.
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid
- Molecular Formula : C₁₃H₇Cl₂F₂N₂O₃
- Molar Mass : 363.11 g/mol
- CAS No.: Referenced in U.S. Patent 7,314,849 B2
- Key Differences: Additional substituents: Chlorine at position 3, a methoxy-phenyl group at position 4. Applications: Broad-spectrum herbicide for grass, broadleaf, and sedge weeds in agricultural and non-crop settings . Structural Impact: Bulky aryl group enhances lipid solubility, improving membrane penetration for herbicidal activity.
5-(4-(Trifluoromethoxy)phenyl)picolinic Acid
- Molecular Formula: C₁₃H₈F₃NO₃
- Molar Mass : 299.20 g/mol
- CAS No.: 1261820-95-4
- Key Differences: Trifluoromethoxy-phenyl group at position 5; carboxylic acid at position 2. Applications: Not explicitly stated, but trifluoromethoxy groups are common in agrochemicals for enhanced metabolic stability .
4-Amino-5-cyano-6-ethoxypicolinic Acid
- Molecular Formula : C₉H₁₀FN₃O₂ (estimated)
- Key Differences: Cyano and ethoxy groups at positions 5 and 5. Functional Impact: Ethoxy group increases hydrophobicity; cyano group may enhance binding to metalloenzymes (e.g., herbicides targeting acetolactate synthase) .
Biological Activity
4-Amino-5-fluoropicolinic acid (AFPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of AFPA, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
AFPA is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position. Its chemical formula is , and it is known for its role in modulating various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of AFPA can be attributed to its interaction with specific enzymes and receptors:
- Inhibition of Aminotransferases : AFPA has been shown to selectively inhibit gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of GABA, a critical neurotransmitter associated with inhibitory signaling in the central nervous system .
- Transport Mechanisms : Studies have indicated that AFPA may utilize specific transport systems for cellular uptake, similar to other amino acids. The compound's uptake in various cancer cell lines suggests it can be transported via system L and possibly system ASC .
Biological Activities
AFPA exhibits several biological activities that are noteworthy:
- Antitumor Activity : In vitro studies have demonstrated that AFPA can inhibit the proliferation of various cancer cell lines, including glioblastoma and prostate cancer cells. The compound's ability to interfere with amino acid transport mechanisms may enhance its antitumor effects by depriving cancer cells of essential nutrients .
- Neuroprotective Effects : By inhibiting GABA-T, AFPA may exert neuroprotective effects, potentially benefiting conditions characterized by excitotoxicity or neurodegeneration. This aspect warrants further investigation in preclinical models .
Case Studies
Several studies have explored the biological effects of AFPA:
- Cell Line Studies : A comparative evaluation of AFPA in glioblastoma (U-87) and prostate cancer (DU145) cell lines showed significant inhibition of cell growth. The uptake studies revealed that AFPA's cellular accumulation was significantly higher in tumor cells compared to normal cells, indicating a potential for targeted therapies .
- In Vivo Studies : Biodistribution studies using radiolabeled AFPA demonstrated preferential accumulation in tumor tissues over normal tissues, supporting its potential as a PET imaging agent for cancer diagnostics .
Table 1: Summary of Biological Activities of 4-Amino-5-fluoropicolinic Acid
Table 2: Comparative Uptake Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
